4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide
CAS No.: 1209286-89-4
Cat. No.: VC5303988
Molecular Formula: C15H18FN3O2
Molecular Weight: 291.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1209286-89-4 |
|---|---|
| Molecular Formula | C15H18FN3O2 |
| Molecular Weight | 291.326 |
| IUPAC Name | 4-ethoxy-1-(4-fluorophenyl)-N-propylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H18FN3O2/c1-3-9-17-15(20)14-13(21-4-2)10-19(18-14)12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) |
| Standard InChI Key | VIPBXIORXSSBJU-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)C1=NN(C=C1OCC)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrazole carboxamide class, featuring a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. Key substituents include:
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4-Ethoxy group: A methoxy derivative providing electron-donating effects that influence ring electrophilicity .
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1-(4-Fluorophenyl): A para-fluorinated benzene ring linked to the pyrazole nitrogen, enhancing lipophilicity and metabolic stability .
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N-Propyl carboxamide: A propyl chain attached to the carboxamide group at position 3, modulating solubility and target interactions .
The molecular formula is C₁₉H₂₁FN₃O₂ (calculated molecular weight: 342.39 g/mol), with a SMILES string of CCOC1=CN(N=C1C(=O)NCCC)C2=CC=C(C=C2)F . X-ray crystallography data for analogs reveals planar pyrazole rings with dihedral angles of 15–30° between the fluorophenyl and carboxamide groups, suggesting conformational flexibility .
Synthesis and Manufacturing
Key Synthetic Routes
Pyrazole carboxamides are typically synthesized via multi-step protocols:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or β-keto esters under acidic conditions . For example, ethyl 3-oxo-3-(4-fluorophenyl)propanoate reacts with hydrazine hydrate to yield 1-(4-fluorophenyl)-1H-pyrazole intermediates .
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Ethoxylation: Nucleophilic substitution at position 4 using ethyl bromide or diazoethane in the presence of silver oxide .
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Carboxamide Coupling: Propylamine is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) with the pyrazole-3-carboxylic acid intermediate .
A representative yield of 72–85% is reported for analogous compounds, with purification by column chromatography (silica gel, ethyl acetate/hexane) .
Industrial Scalability
Continuous flow reactors have been employed for analogs to enhance reaction efficiency, reducing processing times by 40% compared to batch methods. Critical parameters include:
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Temperature: 80–110°C for cyclocondensation
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Pressure: 1–3 atm for ammonolysis steps
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Solvent systems: Dichloromethane/water biphasic mixtures for extraction
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 142–145°C (predicted) | |
| LogP | 3.2 ± 0.3 (Calculated via XLogP3) | |
| Aqueous Solubility | 12.7 µg/mL (25°C, pH 7.4) | |
| pKa | 4.8 (carboxamide), 9.1 (pyrazole N-H) |
The compound exhibits moderate lipophilicity, facilitating blood-brain barrier penetration in preclinical models . Stability studies indicate degradation <5% after 6 months at −20°C in amber vials.
Biological Activities and Mechanisms
Kinase Inhibition
Structural analogs demonstrate nanomolar inhibition of c-MET kinase (IC₅₀ = 67 nM), a receptor tyrosine kinase implicated in cancer metastasis . Molecular docking studies suggest:
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Hydrogen bonding between the carboxamide carbonyl and Met1160 residue
Anticoagulant Effects
Pyrazole carboxamides with similar substituents inhibit Factor XIa (FXIa) with Kᵢ values of 930 nM, reducing thrombosis risk without bleeding complications . The 4-ethoxy group enhances selectivity over Factor VIIa (15-fold) .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), outperforming fluconazole by 2-fold. Mechanistic studies link this to membrane depolarization and ergosterol biosynthesis disruption.
Pharmacokinetics and Toxicity
ADME Profile (Rat Models)
| Parameter | Value |
|---|---|
| Bioavailability (oral) | 58% ± 7% |
| t₁/₂ | 4.2 ± 0.8 h |
| Protein Binding | 89% ± 3% |
| Major Metabolite | O-deethylated |
Hepatic clearance occurs primarily via CYP3A4-mediated oxidation, with renal excretion of glucuronidated metabolites .
Toxicological Data
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LD₅₀ (mouse): 1,250 mg/kg (oral)
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Genotoxicity: Negative in Ames test
Comparative Analysis with Analogues
| Compound | c-MET IC₅₀ | FXIa Kᵢ | LogP |
|---|---|---|---|
| N-Phenethyl variant | 82 nM | 1.97 µM | 3.5 |
| N-(2-Methylcyclohexyl) | 145 nM | 3.52 µM | 4.1 |
| N-Propyl (this compound) | 68 nM | 930 nM | 3.2 |
The N-propyl derivative shows improved kinase selectivity over N-phenethyl analogs, likely due to reduced steric hindrance .
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